molecular formula C20H14O2S B097517 1,1'-Thiobis(2-naphthol) CAS No. 17096-15-0

1,1'-Thiobis(2-naphthol)

Cat. No. B097517
CAS RN: 17096-15-0
M. Wt: 318.4 g/mol
InChI Key: HGYMQZVPTMKXGI-UHFFFAOYSA-N
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Description

1,1'-Thiobis(2-naphthol) (TBN) is a chemical compound that serves as a key intermediate in the synthesis of various polyamides and other polymers. It is derived from 2-naphthol and has been utilized in the creation of materials with notable thermal stability and solubility properties . Additionally, TBN has been incorporated into the structure of phthalocyanines, which are compounds with potential applications in electrochromic devices and catalysis . The compound has also been used to create a switch-on fluorescence receptor for Ag+ ions, which can further act as a recognition ensemble for certain amino acids .

Synthesis Analysis

The synthesis of TBN involves the reaction of 2-naphthol with sulfur dichloride, followed by further chemical modifications to produce derivatives such as 1,1'-thiobis(2-naphthoxy acetic ester) (TBNAE) and related diacids . These intermediates are then used to synthesize thermally stable polyamides through polyphosphorylation reactions with aromatic diamines . In another approach, TBN is reacted with halogenated compounds and reduced to form bis(ether amine) monomers, which are then polymerized into fluorinated poly(ether amide)s with high thermal stability and unique optical properties .

Molecular Structure Analysis

The molecular structure of TBN-related compounds has been studied using various spectroscopic methods. For instance, the crystal structure of a derivative, 1-(2-thiazolylazo)-2-naphthol, has been determined using X-ray crystallography, revealing details about the planarity and bond lengths within the molecule . These structural insights are crucial for understanding the properties and reactivity of TBN derivatives.

Chemical Reactions Analysis

TBN and its derivatives participate in a variety of chemical reactions. They can be used to synthesize novel phthalocyanines with different central metals, which exhibit distinct aggregation and electrochemical redox properties . Additionally, TBN-based receptors have been shown to selectively bind Ag+ ions, leading to switch-on fluorescence, and can further interact with amino acids like Cys, Asp, and Glu .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from TBN are notable for their solubility in polar solvents and high thermal stability. Polyamides containing TBN units have been reported to possess inherent viscosities ranging from 0.39–0.87 dL g^-1 and glass transition temperatures between 241–268°C. They also exhibit high decomposition temperatures, with 10% weight loss occurring between 441–479°C in an argon atmosphere . Fluorinated poly(ether amide)s derived from TBN show outstanding solubility, can be cast into transparent films, and have glass-transition temperatures between 209–251°C. Their weight loss temperatures exceed 470°C in nitrogen and 450°C in air, indicating excellent thermal resistance. These materials also have low refractive indices and dielectric constants, which could be advantageous for certain applications .

Scientific Research Applications

Polymer Synthesis and Properties

  • 1,1'-Thiobis(2-naphthol) (TBN) has been utilized in the creation of novel polyamides with high thermal stability and solubility in polar solvents. These polyamides exhibit high glass transition temperatures and thermal resistance, making them suitable for high-temperature applications (Shockravi et al., 2007).

Organometallic Chemistry

  • TBN has been used in the synthesis of samarium alkoxide derivatives, serving as a bridging ligand. These compounds have shown potential in asymmetric synthesis and catalysis (Arnold et al., 2002).

Phthalocyanines Synthesis

  • Novel phthalocyanines with 1,1'-thiobis(2-naphthol) groups have been synthesized, showing properties useful in electrochromic applications and as catalysts for oxygen reduction (Orman et al., 2020).

Fluorescence and Chemosensor Applications

  • Benzimidazole conjugates of TBN have been developed as switch-on fluorescence receptors for selective detection of certain metal ions and amino acids (Dessingou et al., 2012).
  • TBN-based chemosensors have been created for the detection of In3+ and Fe3+, exhibiting colorimetric and fluorescence changes useful for environmental monitoring (Lee et al., 2018).

Nanotechnology

  • TBN derivatives have been incorporated into the synthesis of nanoporous polysulfone membranes with improved mechanical, thermal, and morphological properties, useful in filtration and separation processes (Pouresmaeel-Selkjani et al., 2017).

Environmental Applications

  • Modified electrodes with TBN derivatives have been used for the detection of lead in water samples, showcasing the potential of TBN in environmental monitoring and analysis (Mashhadizadeh et al., 2011).

Biomedical Research

  • Mannich bases derived from TBN have demonstrated antibacterial activity against Gram-positive bacteria, highlighting its potential in developing new antimicrobial agents (Roman et al., 2016).

Safety And Hazards

1,1’-Thiobis(2-naphthol) is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)sulfanylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14O2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYMQZVPTMKXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2SC3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066162
Record name 2-Naphthalenol, 1,1'-thiobis-
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,1'-Thiobis(2-naphthol)

CAS RN

17096-15-0
Record name 1,1′-Thiobis(2-naphthol)
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Record name 1,1'-Thiobis(2-naphthol)
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Record name 1,1'-Thiobis(2-naphthol)
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Record name 2-Naphthalenol, 1,1'-thiobis-
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Record name 2-Naphthalenol, 1,1'-thiobis-
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Record name 1,1'-thiobis(2-naphthol)
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Record name 1,1'-Thiobis(2-naphthol)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Arucu, MB Sağlam, AR Özkaya - Journal of Molecular Structure, 2019 - Elsevier
In this work, the synthesis and characterization of new phthalocyanine compounds containing 1,1′-thiobis(2-napthol) units have been reported. The metal-free phthalocyanine, H 2 Pc …
Number of citations: 9 www.sciencedirect.com
A Shockravi, A Javadi, E Abouzari-Lotf - Polymer journal, 2011 - nature.com
A novel sulfide-bridged bis (ether amine) monomer containing bulky trifluoromethyl and naphthyl substituents, 1, 1′-thiobis [2-(4-amino-2-trifluoromethylphenoxy) naphthalene], was …
Number of citations: 23 www.nature.com
J Dessingou, A Mitra, K Tabbasum… - The Journal of …, 2012 - ACS Publications
A new 1,1′-thiobis(2-naphthoxy)-based receptor molecule (L) containing a benzimidazole moiety has been synthesized and characterized by 1 H NMR, ESI-MS, and elemental …
Number of citations: 36 pubs.acs.org
A Shockravi, S Mehdipour-Ataei, E Abouzari-Lotf… - European polymer …, 2007 - Elsevier
A new-type of sulfide containing diacid (1,1′-thiobis(2-naphthoxy acetic acid)) was synthesized from 2-naphthol in three steps. Reaction of 2-naphthol with sulfur dichloride afforded 1,1…
Number of citations: 29 www.sciencedirect.com
JT Mague, MS Balakrishna, B Punji… - … Section C: Crystal …, 2007 - scripts.iucr.org
organic compounds Journal logo STRUCTURAL CHEMISTRY ISSN: 2053-2296 Volume 63| Part 8| August 2007| Pages o487-o488 doi:10.1107/S0108270107032738 Two crystalline …
Number of citations: 7 scripts.iucr.org
ALİR ÖZKAYA - 2019 - openaccess.marmara.edu.tr
In this work, the synthesis and characterization of new phthalocyanine compounds containing 1, 1'-thiobis (2-napthol) units have been reported. The metal-free phthalocyanine, H2Pc 3 …
Number of citations: 0 openaccess.marmara.edu.tr
M Peyravi, A Rahimpour, M Jahanshahi - Journal of membrane science, 2012 - Elsevier
New compositions of sulfone polymer family, namely, sulfonated poly(ether sulfide sulfone) (SPESS) based on three different diphenols such as 1,1′-Thiobis(2-naphthol) (TBN), 2,2′-…
Number of citations: 123 www.sciencedirect.com
P Pouresmaeel-Selkjani… - High Performance …, 2017 - journals.sagepub.com
The effect of three different diphenols including 1,1′-thiobis(2-naphthol) (TBN), 2,2′-thiobis(4-methyl phenol) (TBMP) and curcumin (CUR) used in the preparation of sulfonated poly(…
Number of citations: 18 journals.sagepub.com
GE Kellum - Analytical Chemistry, 1971 - ACS Publications
Diorgano sulfide and tertiary phosphite antioxidants were selectively determined in the presence of other additives by oxidation with m-chloroperoxybenzoic acid. Heptane extracts of …
Number of citations: 9 pubs.acs.org
M Kamali, A Shockravi, R Mohtasham… - Arkivoc, 2014 - pdfs.semanticscholar.org
Four new thia-and four new aza-crown ethers were synthesized using the reaction of ethylene glycols ditosylated with 1, 1-(2, 2-dihydroxynaphthyl) sulfide (DNS) and 2, 6-bis (3-…
Number of citations: 3 pdfs.semanticscholar.org

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